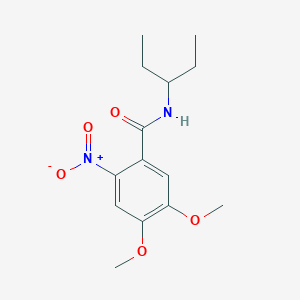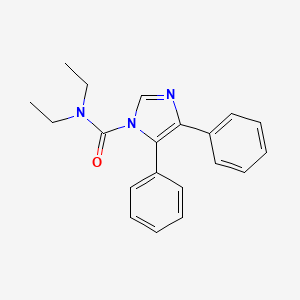
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide, also known as EPM-706, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPM-706 is a member of the benzamide family and has been shown to possess anti-cancer properties.
Mecanismo De Acción
The exact mechanism of action of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is not fully understood. However, it has been suggested that N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide inhibits the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of other proteins, including those that are important for cancer cell survival. Inhibition of Hsp90 by N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide leads to the degradation of these proteins, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is its specificity for cancer cells. Unlike traditional chemotherapy drugs, which can target both cancer and normal cells, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide specifically targets cancer cells, reducing the risk of side effects. However, one limitation of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is its solubility. N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is poorly soluble in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for research on N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide. One area of interest is the development of more effective formulations of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide that improve its solubility. Another area of interest is the development of combination therapies that include N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide and other anti-cancer drugs. Finally, further research is needed to fully understand the mechanism of action of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide and its potential applications in other diseases beyond cancer.
Conclusion:
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide is a promising anti-cancer compound that has shown efficacy in a number of preclinical studies. Its specificity for cancer cells and ability to induce apoptosis make it an attractive candidate for further research. While there are limitations to its use, including poor solubility, there are a number of future directions for research that may help to overcome these limitations and improve the efficacy of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide.
Métodos De Síntesis
The synthesis of N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide involves a multi-step process that begins with the reaction of 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(1-ethylpropyl)amine to form N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide. The final product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4,5-dimethoxy-2-nitro-N-pentan-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-5-9(6-2)15-14(17)10-7-12(20-3)13(21-4)8-11(10)16(18)19/h7-9H,5-6H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFMETXNUDGQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethylpropyl)-4,5-dimethoxy-2-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)


![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5805726.png)
![N'-{4-[(4-bromobenzyl)oxy]benzylidene}-4-chlorobenzenesulfonohydrazide](/img/structure/B5805735.png)
![4-{2-[(3-methylbenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5805741.png)
![N-[4-(isobutyrylamino)phenyl]butanamide](/img/structure/B5805745.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5805762.png)
